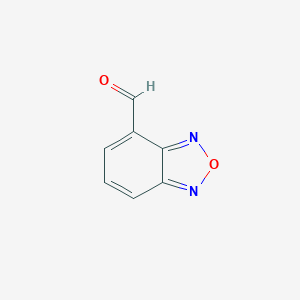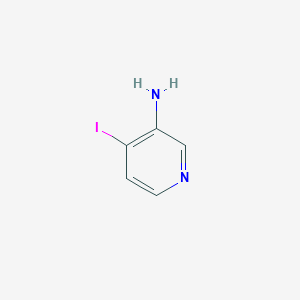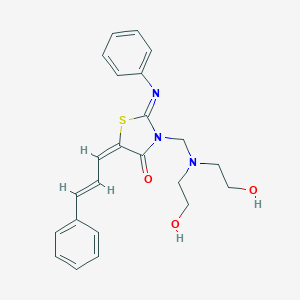
3-((Bis(2-hydroxyethyl)amino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Bis(2-hydroxyethyl)amino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BHCT and has been found to possess unique properties that make it an attractive candidate for use in various research fields.
Mecanismo De Acción
The mechanism of action of BHCT is not fully understood. However, studies have suggested that BHCT may exert its anti-cancer and antimicrobial effects by inducing apoptosis, inhibiting cell proliferation, and disrupting bacterial cell walls.
Biochemical and Physiological Effects:
BHCT has been found to have a number of biochemical and physiological effects. Studies have shown that BHCT can induce cell cycle arrest and apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. BHCT has also been found to possess antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHCT has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. BHCT is also stable under a wide range of conditions, making it a versatile compound that can be used in a variety of experimental settings. However, one limitation of BHCT is that its mechanism of action is not fully understood, which may limit its potential applications in certain research fields.
Direcciones Futuras
There are a number of future directions for research on BHCT. One potential direction is to further investigate its anti-cancer properties and explore its potential use in cancer treatment. Another direction is to explore its antimicrobial properties and investigate its potential use in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of BHCT and its potential applications in other research fields.
Métodos De Síntesis
BHCT can be synthesized by reacting 2-aminothiazole with bis(2-chloroethyl)amine to form 2-(2-chloroethylamino)thiazole. The resulting compound is then reacted with cinnamaldehyde and phenylhydrazine to form BHCT. The synthesis of BHCT is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield.
Aplicaciones Científicas De Investigación
BHCT has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of BHCT is in the field of cancer research. Studies have shown that BHCT possesses potent anti-cancer properties, making it a potential candidate for use in cancer treatment. BHCT has also been found to possess antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
Número CAS |
104123-90-2 |
|---|---|
Nombre del producto |
3-((Bis(2-hydroxyethyl)amino)methyl)-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Fórmula molecular |
C23H25N3O3S |
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(5E)-3-[[bis(2-hydroxyethyl)amino]methyl]-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3O3S/c27-16-14-25(15-17-28)18-26-22(29)21(13-7-10-19-8-3-1-4-9-19)30-23(26)24-20-11-5-2-6-12-20/h1-13,27-28H,14-18H2/b10-7+,21-13+,24-23? |
Clave InChI |
YYGHIWLYOZBFEA-MWPAKKNCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)CN(CCO)CCO |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CN(CCO)CCO |
SMILES canónico |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=NC3=CC=CC=C3)S2)CN(CCO)CCO |
Sinónimos |
4-Thiazolidinone, 3-((bis(2-hydroxyethyl)amino)methyl)-5-cinnamylidene -2-(phenylimino)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



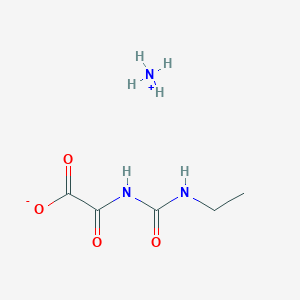
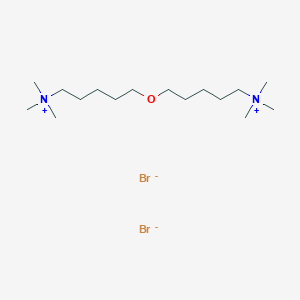
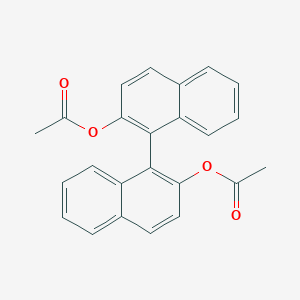
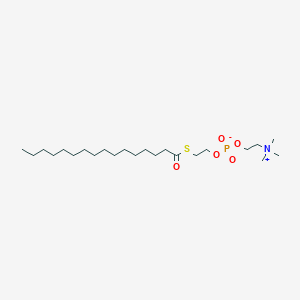
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
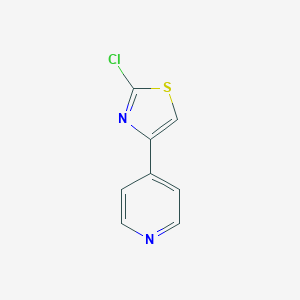
![N-butyl-5-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B27949.png)
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)
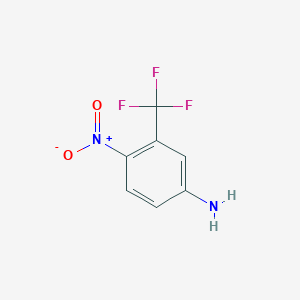
![N-[4-Amino-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B27957.png)
![Benzo[d]thiazol-5-ol](/img/structure/B27958.png)
